molecular formula C14H3Br2Cl4NO2 B11232424 4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione

4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione

Katalognummer: B11232424
Molekulargewicht: 518.8 g/mol
InChI-Schlüssel: JBNBPBXWYXVCOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione is a complex organic compound characterized by the presence of multiple halogen atoms and an isoindole-1,3-dione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione typically involves the reaction of 2,4-dibromophenylamine with 3,4,5,6-tetrachlorophthalic anhydride. The reaction is carried out in a suitable solvent, such as acetic acid, under reflux conditions . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced isoindole derivatives.

    Substitution: Substituted isoindole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases, affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5,6,7-Tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione is unique due to the presence of both chlorine and bromine atoms, which impart distinct chemical properties and reactivity. This combination of halogens makes it a versatile compound for various chemical transformations and applications.

Eigenschaften

Molekularformel

C14H3Br2Cl4NO2

Molekulargewicht

518.8 g/mol

IUPAC-Name

4,5,6,7-tetrachloro-2-(2,4-dibromophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H3Br2Cl4NO2/c15-4-1-2-6(5(16)3-4)21-13(22)7-8(14(21)23)10(18)12(20)11(19)9(7)17/h1-3H

InChI-Schlüssel

JBNBPBXWYXVCOQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)Br)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.